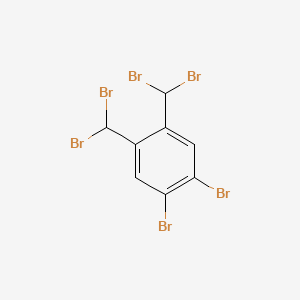
2-Bromoaniline Hydrochloride
Vue d'ensemble
Description
2-Bromoaniline hydrochloride is a chemical compound with the CAS Number: 94718-79-3 . It is a solid substance that is stored at room temperature under an inert atmosphere . It is used as a precursor in the synthesis of organobromine compounds .
Synthesis Analysis
The synthesis of 2-Bromoaniline involves a multistep process . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Molecular Structure Analysis
The molecular formula of 2-Bromoaniline hydrochloride is C6H7BrClN . The molecular weight is 208.48 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Bromoaniline include nitration, conversion of the nitro group to an amine, and bromination .
Applications De Recherche Scientifique
Polymer Synthesis and Properties
Poly(2-bromoaniline) is synthesized by oxidizing 2-bromoaniline with ammonium peroxydisulfate in hydrochloric acid. This results in a poly(2-bromoaniline) hydrochloride with specific conductivity, density, and molecular mass properties. The structure and transition between protonated and base forms of this compound are analyzed using FTIR and UV-VIS spectra (Stejskal, Trchová & Prokeš, 2002).
Synthesis of Organic Compounds
2-Bromoanilines, including 2-bromoaniline hydrochloride, react with methyl vinyl ketone and ethyl acrylate in the presence of palladium(II) chloride to produce vinylogous arylamino ketones and esters. A palladium(0)-assisted cyclization of these compounds leads to the formation of 3-substituted indoles (Kasahara et al., 1986).
Catalysis and Chemical Reactions
The synthesis of 3-substituted indoles is facilitated by a reaction involving 2-bromoanilines and palladium. This process highlights the role of 2-bromoaniline hydrochloride in palladium-assisted chemical reactions, contributing to the formation of valuable organic compounds (Kasahara et al., 1986).
Quantum Chemical Studies
The quantum chemical properties of compounds like p-bromoaniline hydrochloride are studied using techniques such as Nuclear Quadrupole Resonance Zeeman studies. These studies provide insights into the molecular structure and properties, such as bond character and asymmetry parameters (Rao & Rogers, 1972).
Electrochemical Research
Electrochemical studies focus on the oxidation of compounds like 4-bromoaniline and related derivatives in various solutions. Such research provides valuable insights into the electrochemical behavior and potential applications of these compounds in different chemical processes (Kádár et al., 2001).
Drug Synthesis and Medicinal Chemistry
2-Bromoaniline hydrochloride serves as a key intermediate in the synthesis of various drugs and medical compounds. Its reactivity and stability make it an important component in the pharmaceutical industry for creating effective medications (El-Hashash et al., 2011).
Mécanisme D'action
Target of Action
2-Bromoaniline is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds . The primary targets of 2-Bromoaniline are likely to be the enzymes and proteins involved in these synthesis pathways.
Mode of Action
The mode of action of 2-Bromoaniline involves a series of reactions. From benzene, the production of m-bromoaniline requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
The biochemical pathways affected by 2-Bromoaniline are those involved in the synthesis of organobromine compounds . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the production of other compounds.
Pharmacokinetics
The compound’s molecular weight (172023) and its physical properties, such as its boiling point (229 °C) and density (152 g/mL at 25 °C), may influence its bioavailability .
Result of Action
The result of 2-Bromoaniline’s action is the production of organobromine compounds . These compounds have various applications, including in the production of dyes . .
Safety and Hazards
Orientations Futures
The synthesis of 2-Bromoaniline and its derivatives has significant potential for further exploration and development. The compound’s properties make it a valuable precursor in the synthesis of organobromine compounds . Future research could focus on improving the efficiency of the synthesis process or exploring new applications for these compounds.
Propriétés
IUPAC Name |
2-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKHQMWHQJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480671 | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoaniline Hydrochloride | |
CAS RN |
94718-79-3 | |
| Record name | Benzenamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94718-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conductivity of poly(2-bromoaniline) hydrochloride compare to that of polyaniline?
A2: The conductivity of poly(2-bromoaniline) hydrochloride was measured to be 10-6 S cm-1 []. This value is significantly lower than the conductivity typically observed for polyaniline, which can range from 10-1 to 102 S cm-1 depending on the doping level and morphology. The lower conductivity of the brominated derivative suggests that the presence of the bromine substituent hinders charge transport within the polymer chain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






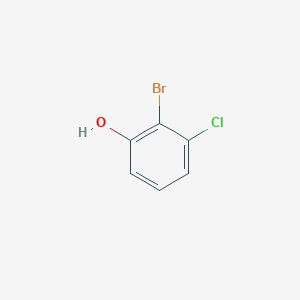
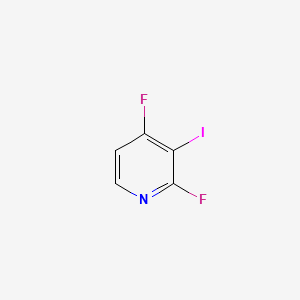
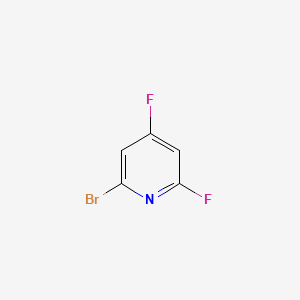
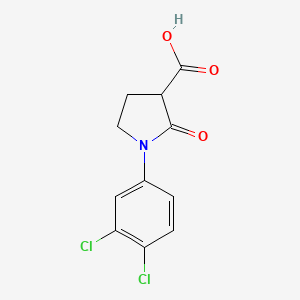

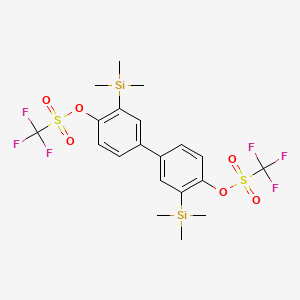
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)
